![molecular formula C13H18O B3058166 1-(3-Methylphenyl)-1-hexanone CAS No. 88226-72-6](/img/structure/B3058166.png)
1-(3-Methylphenyl)-1-hexanone
Overview
Description
1-(3-Methylphenyl)-1-hexanone, also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), is a key precursor in the synthesis of the illegal drug MDMA (3,4-methylenedioxymethamphetamine). MDP2P can be synthesized through various methods, including the Wacker oxidation, the Leuckart-Wallach reaction, and the Darzen's condensation.
Mechanism Of Action
MDP2P acts as a precursor for the synthesis of MDMA, which is known to act as a serotonin and dopamine releaser. MDMA works by increasing the levels of these neurotransmitters in the brain, leading to the release of oxytocin and vasopressin, which are associated with feelings of empathy and social bonding. MDP2P is converted into MDMA through a series of chemical reactions, including reduction and methylation.
Biochemical And Physiological Effects
The use of MDMA, which is synthesized from MDP2P, has been associated with several biochemical and physiological effects. These include increased heart rate and blood pressure, dehydration, hyperthermia, and serotonin syndrome. MDMA has also been linked to long-term effects on the brain, including memory impairment and decreased serotonin levels.
Advantages And Limitations For Lab Experiments
MDP2P has several advantages for lab experiments, including its ability to act as a precursor for the synthesis of MDMA, which is commonly used in research studies. However, its use is limited due to its illegal status and potential for abuse. Additionally, MDP2P is a controlled substance, which requires special permits and safety protocols for its use in lab experiments.
Future Directions
There are several future directions for the study of MDP2P and its derivatives. One area of research is the development of new therapeutic drugs based on the structure of MDMA, which may have potential uses in the treatment of PTSD and depression. Another area of research is the study of the long-term effects of MDMA on the brain, including the potential for neurotoxicity and cognitive impairment. Additionally, new methods for the synthesis of MDP2P and its derivatives may be developed, which could have applications in the pharmaceutical industry.
Scientific Research Applications
MDP2P has been used in scientific research for the study of its mechanism of action and biochemical and physiological effects. It is known to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This has been linked to the psychoactive effects of MDMA, including feelings of euphoria, increased sociability, and heightened sensory perception. MDP2P has also been studied for its potential therapeutic uses, such as in the treatment of post-traumatic stress disorder (PTSD) and depression.
properties
IUPAC Name |
1-(3-methylphenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-3-4-5-9-13(14)12-8-6-7-11(2)10-12/h6-8,10H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPDBWYWNMKDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521076 | |
Record name | 1-(3-Methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)hexan-1-one | |
CAS RN |
88226-72-6 | |
Record name | 1-(3-Methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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